![molecular formula C17H15ClN2S B277675 N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine
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Overview
Description
N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine, commonly known as BTA-EG6, is a fluorescent probe molecule used in scientific research for imaging and detection of biological molecules. BTA-EG6 has gained significant attention due to its unique properties, including high sensitivity, specificity, and low cytotoxicity, making it an ideal candidate for biochemical and physiological studies.
Mechanism of Action
BTA-EG6 works by binding to specific biological molecules and emitting fluorescence when excited by light. The mechanism of action of BTA-EG6 involves the formation of a stable complex between the probe molecule and the target molecule, which results in a change in the fluorescence properties of BTA-EG6. This change can be detected and quantified using various imaging and spectroscopic techniques.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have minimal cytotoxicity and does not interfere with normal cellular processes, making it an ideal probe molecule for in vivo imaging and detection studies. BTA-EG6 has been used to study the biochemical and physiological effects of various biological molecules, including protein-protein interactions, lipid metabolism, and DNA replication.
Advantages and Limitations for Lab Experiments
BTA-EG6 has several advantages over other fluorescent probe molecules, including high sensitivity, specificity, and low cytotoxicity. BTA-EG6 is also relatively easy to synthesize and can be modified to target specific biological molecules. However, BTA-EG6 has some limitations, including photobleaching, which reduces its fluorescence intensity over time, and limited penetration into deep tissue, which limits its use in certain imaging applications.
Future Directions
There are several future directions for the use of BTA-EG6 in scientific research. One area of interest is the development of new BTA-EG6 derivatives with improved properties, such as increased fluorescence intensity and longer photostability. Another area of research is the application of BTA-EG6 in new imaging techniques, such as super-resolution microscopy and multiphoton imaging. Finally, BTA-EG6 could be used in combination with other imaging and detection techniques, such as mass spectrometry and X-ray crystallography, to provide a more comprehensive understanding of biological processes.
Synthesis Methods
The synthesis of BTA-EG6 involves a series of chemical reactions, starting with the preparation of 3-chloro-4-nitroaniline, which is then converted to 3-chloro-4-(2-nitrovinyl)aniline. This intermediate is then reacted with 2-amino-1,3-benzothiazole to form the final product, BTA-EG6. The synthesis of BTA-EG6 is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high yield and purity.
Scientific Research Applications
BTA-EG6 has a wide range of applications in scientific research, including imaging and detection of biological molecules such as proteins, nucleic acids, and lipids. BTA-EG6 has been used in various studies to investigate the localization, distribution, and dynamics of these molecules in living cells and tissues. BTA-EG6 is also used in drug discovery and development to screen for potential drug targets and evaluate drug efficacy.
properties
Molecular Formula |
C17H15ClN2S |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-3-chloro-N,N-dimethylaniline |
InChI |
InChI=1S/C17H15ClN2S/c1-20(2)13-9-7-12(14(18)11-13)8-10-17-19-15-5-3-4-6-16(15)21-17/h3-11H,1-2H3/b10-8+ |
InChI Key |
ZMMKCFADIUYHHW-CSKARUKUSA-N |
Isomeric SMILES |
CN(C)C1=CC(=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)Cl |
SMILES |
CN(C)C1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3S2)Cl |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.